(R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride

Chiral purity Enantiomeric excess Specific rotation

Select the (R)-enantiomer hydrochloride salt of naphthylglycine for asymmetric synthesis. ≥97% purity ensures reliable diastereoselectivity. Enhanced aqueous solubility vs. free base permits direct dissolution in water/buffer, eliminating organic co-solvent interference in bioassays. Its naphthyl group provides superior π-stacking and hydrophobic binding compared to phenylglycine, improving chiral selector performance and peptide affinity. This defined (R)-stereocenter eliminates costly resolution steps.

Molecular Formula C12H12ClNO2
Molecular Weight 237.68
CAS No. 1192350-47-2
Cat. No. B2900704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride
CAS1192350-47-2
Molecular FormulaC12H12ClNO2
Molecular Weight237.68
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(C(=O)O)N.Cl
InChIInChI=1S/C12H11NO2.ClH/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H,13H2,(H,14,15);1H/t11-;/m1./s1
InChIKeyGVSANNROGBIDFD-RFVHGSKJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride (CAS 1192350-47-2) Chiral Building Block Overview


(R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride (CAS 1192350-47-2), also known as (R)-naphthylglycine or (R)-α-amino-1-naphthaleneacetic acid hydrochloride, is a chiral non-proteinogenic aromatic α-amino acid derivative . The compound features a naphthalen-1-yl substituent at the α-carbon of glycine, conferring a rigid, bulky, and highly hydrophobic aromatic side chain . It is supplied as the hydrochloride salt (C₁₂H₁₂ClNO₂, MW 237.68) to enhance aqueous solubility and handling properties compared to the neutral free base [1]. As a chiral building block, it is employed in asymmetric synthesis for the construction of enantiomerically pure pharmaceutical intermediates and chiral ligands .

Why (R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride (CAS 1192350-47-2) Cannot Be Substituted by Generic Analogs


Simple substitution with the racemic mixture, the opposite (S)-enantiomer, or the neutral free base introduces quantifiable differences in stereochemical outcome, solubility, and physicochemical behavior that directly impact synthetic utility and analytical reproducibility . The hydrochloride salt form of the (R)-enantiomer provides a defined counterion and enhanced aqueous solubility compared to the free amino acid, a critical parameter for homogeneous reaction conditions and downstream processing [1]. Furthermore, the naphthyl group's enhanced π-stacking capacity, relative to smaller aromatic analogs like phenylglycine, imparts distinct chromatographic retention and molecular recognition properties that cannot be replicated by simpler aryl glycine derivatives .

Quantitative Differentiation Evidence for (R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride (CAS 1192350-47-2) vs. Closest Analogs


Enantiomeric Purity and Specific Rotation: Defining the Chiral Identity of (R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride

The (R)-enantiomer hydrochloride (CAS 1192350-47-2) is supplied at a certified purity of 97% . While specific rotation data for this exact salt is not published, the free base (R)-2-amino-2-(naphthalen-1-yl)acetic acid (CAS 100896-07-9) serves as a baseline. The (R)-free base exhibits a specific rotation of [α]D²⁵ = +X° (c=1, solvent), whereas the (S)-free base (CAS 111820-05-4) rotates light in the opposite direction, [α]D²⁵ = -X° . This chiroptical distinction ensures the hydrochloride salt, upon neutralization, yields the (R)-free base with defined stereochemistry.

Chiral purity Enantiomeric excess Specific rotation

Salt Form Advantage: Enhanced Aqueous Solubility of Hydrochloride vs. Free Base

The hydrochloride salt (MW 237.68) exhibits markedly improved aqueous solubility relative to the neutral free base (MW 201.22). While absolute solubility values in mg/mL are not provided, the presence of the chloride counterion enables dissolution in polar solvents such as water and methanol, whereas the free base is hydrophobic and requires organic co-solvents [1][2].

Solubility Salt form Formulation

Naphthyl vs. Phenyl: Enhanced π-Stacking and Hydrophobicity Differentiates This Building Block from Phenylglycine

Replacement of the phenyl ring in phenylglycine with a naphthalen-1-yl group increases the calculated LogP from approximately 1.5 to 2.17, reflecting a 0.67 unit increase in hydrophobicity . The naphthyl moiety provides a larger π-surface area, enhancing π-π stacking interactions with aromatic residues in proteins and chromatographic stationary phases [1].

π-Stacking Hydrophobicity Molecular recognition

Validated Application Scenarios for (R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride (CAS 1192350-47-2)


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates Requiring High Enantiopurity

Used as a chiral building block to introduce a defined (R)-stereocenter into complex molecules . The 97% purity and the ability to generate the (R)-free base with known specific rotation ensure reliable diastereomeric excess in subsequent coupling reactions, minimizing the need for costly chiral resolution steps.

Derivatization of the amino group to generate Pirkle-type chiral selectors, where the naphthyl group's enhanced π-stacking [REFS-4] improves enantioselectivity for analytes containing aromatic moieties [REFS-5].

Derivatization of the amino group to generate Pirkle-type chiral selectors, where the naphthyl group's enhanced π-stacking improves enantioselectivity for analytes containing aromatic moieties [1].

Synthesis of Peptidomimetics Targeting Hydrophobic Binding Pockets

Incorporation into peptide sequences as a non-proteinogenic amino acid to exploit its high hydrophobicity (LogP = 2.17) and increased π-surface area, improving binding affinity to hydrophobic protein clefts compared to phenylalanine or phenylglycine residues [2].

Preparation of Aqueous-Compatible Stock Solutions for Biological Assays

The hydrochloride salt form permits direct dissolution in water or buffer without the need for DMSO or ethanol, reducing solvent interference in cell-based assays or enzymatic screens where organic co-solvents may affect activity readouts [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.